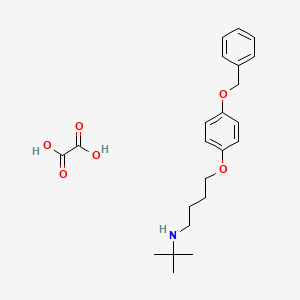![molecular formula C17H26BrNO6 B4001463 N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4001463.png)
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that combines a brominated phenoxy group with an ethoxyethyl chain and a tertiary amine. The compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst to form 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(4-bromo-2-methylphenoxy)ethanol.
Amine Introduction: The resulting compound is further reacted with 2-methylpropan-2-amine in the presence of a dehydrating agent to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Corresponding phenoxy oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The brominated phenoxy group allows for specific binding interactions, while the ethoxyethyl chain and tertiary amine provide flexibility and solubility. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
- N-[2-[2-(4-fluoro-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
Uniqueness
The presence of the bromine atom in N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine provides unique reactivity and binding properties compared to its chloro and fluoro analogs. This makes it particularly useful in specific chemical and biological applications.
Properties
IUPAC Name |
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2.C2H2O4/c1-12-11-13(16)5-6-14(12)19-10-9-18-8-7-17-15(2,3)4;3-1(4)2(5)6/h5-6,11,17H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBRWXEXOCLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]tert-butylamine oxalate](/img/structure/B4001382.png)
![N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001394.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]piperidine oxalate](/img/structure/B4001400.png)

![N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001408.png)

![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001432.png)

![N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4001445.png)
![methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001457.png)
![1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4001460.png)

![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001481.png)

